molecular formula C19H12ClF3N2O3S B2640421 N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)benzamide CAS No. 2061726-56-3

N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)benzamide

Cat. No.: B2640421
CAS No.: 2061726-56-3
M. Wt: 440.82
InChI Key: NSVDRUNJRAJQQZ-UHFFFAOYSA-N
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Description

N-(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)benzamide is a benzamide derivative characterized by a pyridine ring substituted with chlorine and trifluoromethyl groups, linked via a sulfonyl bridge to a phenylbenzamide moiety.

Properties

IUPAC Name

N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClF3N2O3S/c20-16-10-13(19(21,22)23)11-24-18(16)29(27,28)15-8-6-14(7-9-15)25-17(26)12-4-2-1-3-5-12/h1-11H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVDRUNJRAJQQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)benzamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of environmentally benign reagents and solvents is also a consideration in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins or enzymes by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonyl/Sulfanyl Linkages
Compound Name Molecular Formula Key Substituents Functional Group Primary Application Toxicity/Regulatory Notes
N-(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)benzamide C₁₉H₁₂ClF₃N₂O₃S 3-Cl, 5-CF₃ on pyridine; sulfonyl bridge Sulfonylbenzamide Hypothesized pesticide (inferred) No direct data; structurally similar to regulated pesticides
4-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)benzamide C₁₉H₁₁Cl₂F₃N₂OS 3-Cl, 5-CF₃ on pyridine; sulfanyl bridge Sulfanylbenzamide Unknown (research compound) CAS 338407-33-3; no explicit toxicity data
Fluopyram (N-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-(trifluoromethyl)benzamide) C₁₆H₁₁ClF₆N₂O 3-Cl, 5-CF₃ on pyridine; ethyl linker Trifluoromethylbenzamide Broad-spectrum fungicide CLH classification: Acute Toxicity (Category A)

Key Observations :

  • Sulfonyl vs. This difference may influence receptor binding and metabolic stability .
  • Trifluoromethyl Groups : The 5-CF₃ substitution on the pyridine ring is conserved across analogs, a hallmark of agrochemicals due to its resistance to oxidative degradation .
Metabolic and Toxicological Comparisons
  • BZM (2-(Trifluoromethyl)benzamide) : A common metabolite of trifluoromethyl-containing benzamides. BZM and its E/Z olefin isomers (e.g., N-{(E/Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl}-2-trifluoromethylbenzamide) are observed in rat studies. These metabolites are included in residue definitions for dietary risk assessments, emphasizing their environmental persistence .
  • Fluopicolide (2,6-Dichloro-N-[3-chloro-5-(trifluoromethyl)-2-pyridylmethyl]benzamide): A fungicide with a pyridylmethyl linker instead of a sulfonyl group.

Functional Implications :

  • Stereochemical Effects : E/Z isomers of olefin-containing analogs exhibit distinct toxicokinetics, necessitating separate regulatory consideration .
Chlorfluazuron: A Urea-Based Analog
Compound Name Structure Key Differences Application
Chlorfluazuron N-[[3,5-Dichloro-4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]carbamoyl]-2,6-difluorobenzamide Urea (-NH-C(=O)-NH-) linker instead of sulfonyl Insect growth regulator
  • Structural Contrast: Chlorfluazuron’s urea linker replaces the sulfonyl group, enabling chitin synthesis inhibition in insects. This highlights how minor structural changes (sulfonyl vs. urea) drastically alter biological targets .

Biological Activity

The compound N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)benzamide is a benzamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Molecular Formula

  • Chemical Formula : C₁₈H₁₁ClF₃N₃O₃S
  • Molecular Weight : 441.81 g/mol

Structural Characteristics

The compound features a sulfonyl group attached to a phenyl ring, with a trifluoromethyl-substituted pyridine moiety. This unique structure is hypothesized to contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzamide derivatives, including this compound.

  • Mechanism of Action : Preliminary research indicates that this compound may induce apoptosis in cancer cell lines, similar to other benzamide derivatives. For instance, compounds with similar structures have shown IC₅₀ values indicating effective cytotoxicity against various cancer cell lines, such as MCF-7 and U87 glioblastoma cells .
Compound Cell Line IC₅₀ (µM) Effect
This compoundMCF-725.72 ± 3.95Induces apoptosis
Benzamide Derivative XU8745.2 ± 13.0Cytotoxic

Inhibition of Enzymatic Activity

Benzamide derivatives are known to inhibit various enzymes related to cancer progression. For example, some studies have indicated that modifications in the benzamide structure can enhance inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells .

Anti-inflammatory and Antimicrobial Properties

Beyond anticancer properties, the compound may exhibit anti-inflammatory and antimicrobial activities. The presence of the trifluoromethyl group has been associated with increased potency against certain bacteria and inflammatory pathways, although specific data on this compound's effects are still emerging .

Study A: Anticancer Efficacy

In a recent study involving tumor-bearing mice, administration of this compound resulted in significant tumor growth suppression compared to control groups . This suggests potential for development as a therapeutic agent in oncology.

Study B: Enzyme Inhibition

Another study focused on the compound's ability to inhibit specific kinases involved in cancer signaling pathways. The results indicated that structural modifications could lead to enhanced inhibitory effects on RET kinase, which is implicated in various cancers .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a scalable synthetic route for N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)benzamide?

  • Methodology : Begin with a sulfonylation step to introduce the pyridinylsulfonyl group onto the phenyl ring. Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance sulfonic acid intermediate stability. Use continuous flow reactors to improve yield and reduce side products, as demonstrated in similar trifluoromethylpyridine derivatives . Purification via normal-phase chromatography (e.g., 10% methanol/dichloromethane) ensures high purity, as seen in analogous benzamide syntheses .

Q. How can structural characterization be rigorously validated for this compound?

  • Methodology : Employ high-resolution mass spectrometry (HRMS) to confirm molecular weight (expected ~450–500 g/mol range based on analogs) . Use <sup>19</sup>F NMR to verify trifluoromethyl group integrity (δ ~ -60 ppm) and <sup>1</sup>H NMR to resolve aromatic protons (δ 7.5–8.5 ppm). X-ray crystallography may resolve sulfonyl-phenyl spatial orientation if single crystals form .

Q. What preliminary assays are recommended to assess biological activity?

  • Methodology : Screen against bacterial acps-pptase enzymes (critical for lipid biosynthesis) using in vitro kinetic assays. Compare inhibition potency (IC50) with structurally related compounds like 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide, which shows dual pptase inhibition . Use microbroth dilution to evaluate antimicrobial activity against Gram-positive pathogens (e.g., S. aureus).

Advanced Research Questions

Q. How can the compound’s selectivity for bacterial vs. mammalian enzymes be optimized?

  • Methodology : Perform molecular docking to compare binding affinity with human homologs (e.g., human PPT1). Modify the sulfonyl linker length or introduce steric hindrance (e.g., methyl groups) to disrupt mammalian enzyme interactions. Validate using isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. What strategies mitigate metabolic instability caused by the trifluoromethyl group?

  • Methodology : Introduce deuterium at metabolically labile positions (e.g., benzylic carbons) to slow oxidative degradation. Compare metabolic half-life in liver microsomes (human/rat) with non-deuterated analogs. Use LC-MS/MS to identify major metabolites and refine substituents .

Q. How can contradictory data on enzyme inhibition potency be resolved?

  • Methodology : Replicate assays under standardized conditions (pH 7.4, 37°C) to control for variability. Test enzyme isoforms (e.g., pptase I vs. II) to identify isoform-specific effects. Cross-validate using surface plasmon resonance (SPR) to measure real-time binding kinetics .

Q. What computational tools predict off-target interactions in eukaryotic systems?

  • Methodology : Use chemoproteomics with activity-based probes to map unintended protein interactions. Combine with machine learning models trained on kinase inhibitor datasets (e.g., tyrosine kinase LCK inhibitors) to prioritize high-risk off-targets .

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